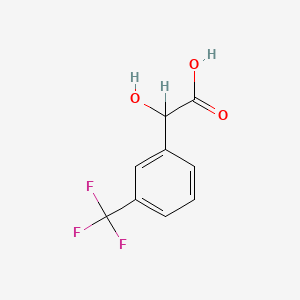
3-(Trifluoromethyl)mandelic acid
Cat. No. B1583288
Key on ui cas rn:
349-10-0
M. Wt: 220.14 g/mol
InChI Key: WECBNRQPNXNRSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04588749
Procedure details


A solution of 3-trifluoromethylbenzaldehyde (69.2 g) in ether (250 ml) was shaken with a solution of sodium metabisulphite (84.5 g) in water (85 ml). The mixture was cooled in the refrigerator overnight, the solid was collected, washed with a little propan-2-ol and dried (120 g). The bisulphite addition complex was suspended in a mixture of water (70 ml) and ether (250 ml) with rapid stirring during the addition of a solution of potassium cyanide (28.5 g) in water (85 ml). The mixture was stirred until all the solid was dissolved and the two layers were clear (ca 2 h). The ethereal layer was separated, evaporated and hydrochloric acid (400 ml) was added. The mixture was stirred on the steam bath for 5 h, cooled. The residue was taken up in the minimum amount of 4N sodium hydroxide solution, washed with ether, acidified with hydrochloric acid and extracted into chloroform. The chloroform extracts were dried and evaporated to an oil (61.8 g) which crystallised on standing.




Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH:6]=[O:7].S(S([O-])=O)([O-])(=O)=[O:14].[Na+].[Na+].CC[O:24][CH2:25]C>O>[OH:7][CH:6]([C:5]1[CH:8]=[CH:9][CH:10]=[C:3]([C:2]([F:11])([F:12])[F:1])[CH:4]=1)[C:25]([OH:24])=[O:14] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
69.2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(C=O)C=CC1)(F)F
|
|
Name
|
|
|
Quantity
|
84.5 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
85 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with rapid stirring during the addition of a solution of potassium cyanide (28.5 g) in water (85 ml)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled in the refrigerator overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a little propan-2-ol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried (120 g)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The bisulphite addition complex
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was suspended in a mixture of water (70 ml) and ether (250 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred until all the solid
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(ca 2 h)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethereal layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
hydrochloric acid (400 ml) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred on the steam bath for 5 h
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted into chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The chloroform extracts were dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to an oil (61.8 g) which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallised
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC(C(=O)O)C1=CC(=CC=C1)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
